molecular formula C11H7ClN2OS B12812294 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one CAS No. 64411-78-5

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one

Cat. No.: B12812294
CAS No.: 64411-78-5
M. Wt: 250.70 g/mol
InChI Key: SLVMEQWPWQMKLV-UHFFFAOYSA-N
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Description

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a heterocyclic compound featuring a fused benzimidazole-thiazine core. The molecule contains a chlorine substituent at position 8 and a methyl group at position 2 (Figure 1). The structural rigidity and electronic effects of the chloro and methyl groups likely influence its physicochemical properties and bioactivity.

Properties

CAS No.

64411-78-5

Molecular Formula

C11H7ClN2OS

Molecular Weight

250.70 g/mol

IUPAC Name

8-chloro-2-methyl-[1,3]thiazino[3,2-a]benzimidazol-4-one

InChI

InChI=1S/C11H7ClN2OS/c1-6-4-10(15)14-9-3-2-7(12)5-8(9)13-11(14)16-6/h2-5H,1H3

InChI Key

SLVMEQWPWQMKLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C3=C(C=C(C=C3)Cl)N=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indoline-2-thiones with propiolate esters in an aqueous medium. This reaction proceeds through the conjugate addition of thiones, resulting in ethyl (3-(indol-2-yl)thio)acrylates, which subsequently undergo intramolecular cyclization to produce the desired thiazino-benzimidazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at C8 Chlorine

The C8 chlorine atom undergoes nucleophilic displacement under basic or catalytic conditions:

ReagentConditionsProductYieldSource
Primary amines (RNH₂)EtOH, reflux (6–8 hrs)8-Amino-2-methyl derivatives65–78%
Thiophenol derivativesDMF, K₂CO₃, 80°C (4 hrs)8-Arylthio-2-methyl analogs72–85%
Sodium methoxideMeOH, microwave (150°C, 20m)8-Methoxy-2-methyl analog88%

Key finding : The reaction with thiophenol derivatives proceeds via an SNAr mechanism, accelerated by the electron-deficient benzimidazole ring .

Oxidation of the Methyl Group at C2

The C2 methyl group can be oxidized to a carboxylic acid or ketone under controlled conditions:

ReagentConditionsProductYieldSource
KMnO₄ (aq. H₂SO₄)Reflux, 4 hrs2-Carboxylic acid derivative58%
CrO₃ (AcOH/H₂O)RT, 12 hrs2-Formyl intermediate42%
SeO₂ (dioxane)100°C, 8 hrs2-Hydroxymethyl analog67%

Mechanistic note : Oxidation to the carboxylic acid proceeds through a radical intermediate, as confirmed by ESR studies .

Ring-Opening and Rearrangement Reactions

The thiazine ring undergoes ring-opening in the presence of strong nucleophiles:

ReagentConditionsProductYieldSource
NH₂NH₂·H₂OEtOH, reflux (3 hrs)Benzimidazole-thiolactam hybrid81%
H₂O₂ (acidic)RT, 24 hrsSulfoxide intermediate63%
LiAlH₄THF, 0°C → RT (2 hrs)Reduced dihydrothiazine derivative55%

Structural insight : Ring-opening by hydrazine generates a thiolactam intermediate, which can recyclize under acidic conditions .

Cycloaddition and Heterocycle Fusion

The compound participates in [3+2] and [4+2] cycloadditions to form polycyclic systems:

Reagent/SubstrateConditionsProductYieldSource
PhenylacetyleneCuI, PIDA, DCM, RTThiazino-benzimidazo[2,1-b]thiazoline76%
Azides (R-N₃)CuSO₄, NaAsc, H₂O/THFTriazole-fused analogs68%
Maleic anhydrideToluene, 110°C (12 hrs)Diels-Alder adduct51%

Catalytic note : Copper(I) catalysts enable regioselective alkyne-azide cycloadditions without disrupting the lactam ring .

Cross-Coupling Reactions

The C8 position participates in palladium-catalyzed couplings:

ReagentConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O8-Phenyl-2-methyl derivative73%
StyrenePd(OAc)₂, Ag₂CO₃, DMF8-Styryl analog65%
CO (1 atm)PdCl₂, MeOH, 80°C (6 hrs)8-Carbomethoxy product59%

Optimization data : Suzuki-Miyaura couplings require anhydrous DMF and degassed conditions to prevent lactam hydrolysis .

Lactam Ring Functionalization

The 4-one lactam undergoes condensation and reduction:

ReagentConditionsProductYieldSource
NH₂OH·HClPyridine, reflux (2 hrs)Oxime derivative85%
NaBH₄MeOH, 0°C (1 hr)4-Hydroxy reduced analog78%
PCl₅Toluene, 80°C (3 hrs)4-Chloro-thiazino intermediate62%

Application : The oxime derivative serves as a precursor for Beckmann rearrangements to form seven-membered rings .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the molecular formula C11H7ClN2OSC_{11}H_7ClN_2OS and features a thiazino-benzimidazole framework. Its structure allows for diverse chemical reactivity, which is crucial for its functional applications.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazino-benzimidazole compounds exhibit notable antimicrobial properties. A study focused on synthesizing various derivatives, including 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one, showed promising results against several bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:

  • Title: Synthesis and Antimicrobial Activity of Thiazino Derivatives
  • Findings: The synthesized derivatives, including this compound, displayed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL .

Anti-tuberculosis Activity

Another vital application of this compound is its potential in combating tuberculosis. A study highlighted the synthesis of thiazino[3,2-a]benzimidazole derivatives and evaluated their anti-tuberculosis activity. The results indicated that certain derivatives exhibited enhanced efficacy against Mycobacterium tuberculosis.

Case Study:

  • Title: Synthesis, Spectral Characterization, and Anti-tuberculosis Activity
  • Findings: Among the synthesized compounds, this compound showed a significant reduction in bacterial load in vitro, indicating its potential as a lead compound for further development .

Cancer Therapeutics

The compound has also been investigated for its role in cancer therapy. Specifically, it has been studied for its inhibitory effects on certain cancer cell lines. The presence of the chloro group enhances the compound's reactivity and selectivity towards cancerous cells.

Case Study:

  • Title: Tricyclic Pyridones and Their Applications in Cancer Therapy
  • Findings: The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

Synthetic Pathways and Modifications

The synthesis of this compound can be achieved through several methods involving cyclization reactions. These synthetic strategies are crucial for producing derivatives with enhanced biological activities.

Synthetic Method Description Yield (%)
Cyclization with Benzimidazole ThiolInvolves reaction with chloromethyl oxirane75%
Oxidative CyclizationUtilizes oxidizing agents to form the thiazine ring65%

Mechanism of Action

The exact mechanism of action of 8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or interfering with DNA replication in cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1. Structural Comparison of Thiazino-Benzimidazole Derivatives

Compound Name Substituents Core Structure Key Features
8-Chloro-2-methyl-4H-(1,3)thiazino[...]-4-one Cl (C8), CH₃ (C2) Benzimidazole-thiazine Chlorine enhances lipophilicity; methyl may stabilize the thiazine ring.
2-Aryl-2,3-dihydro-4H-[1,3]thiazino[...]-4-one Aryl (C2), saturated C2-C3 bond Dihydro-benzimidazole-thiazine Saturation reduces ring strain; aryl groups enhance π-π interactions.
2,8-Dimethyl-4H-[1,3]thiazino[...]-4-one CH₃ (C2, C8) Benzimidazole-thiazine Dual methyl groups increase steric bulk; XLogP3 = 2.8.
2-Hydroxy-3-phenyl-4H-[1,3]thiazino[...]-4-one OH (C2), Ph (C3) Benzimidazole-thiazine Hydroxy group enables hydrogen bonding; tautomerism observed.
4H-[1,3]thiazino[3,2-a]indol-4-one Indole core (vs. benzimidazole) Indole-thiazine Core substitution alters electronic profile; potent cytotoxicity.

Physicochemical and Spectral Properties

  • LogP and Solubility: The 2,8-dimethyl analog (XLogP3 = 2.8) is less polar than the 8-chloro-2-methyl derivative (predicted higher XLogP3 due to Cl).
  • Spectral Data: The 2-hydroxy-3-phenyl derivative shows a deshielded C6-H proton (δ 8.70 ppm in ¹H-NMR), indicating strong electron-withdrawing effects from the carbonyl group .

Biological Activity

8-Chloro-2-methyl-4H-(1,3)thiazino(3,2-a)benzimidazol-4-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₄H₁₀ClN₂O₃S
  • Molecular Weight : 286.306 g/mol
  • CAS Number : 83443-84-9

Antibacterial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit potent antibacterial properties. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.0 µg/mL
Escherichia coli10.0 µg/mL
Pseudomonas aeruginosa15.0 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Case Study

In a controlled experiment involving human peripheral blood mononuclear cells (PBMCs), the compound reduced TNF-α levels by approximately 40% at a concentration of 10 µM. This suggests that it may modulate inflammatory responses effectively .

Anticancer Activity

Emerging studies highlight the anticancer properties of this compound. It has been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The compound's mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory pathways and cancer cell survival.

Q & A

Q. Basic

  • IR spectroscopy : Identifies C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Key signals include the methyl group (δ 2.4–2.6 ppm, singlet) and benzimidazole protons (δ 7.2–8.1 ppm, multiplet).
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 307) confirm molecular weight .

Advanced
X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions in 2-aryl derivatives). DFT calculations (B3LYP/6-31G*) correlate experimental NMR shifts with electronic structure, while LC-MS/MS detects trace impurities (<0.1%) in synthetic batches .

What biological activities have been reported for this compound, and how are these assays designed?

Q. Basic

  • Antitubercular activity : MIC values against M. tuberculosis H37Rv are determined via microplate Alamar Blue assay (IC₅₀: 2–8 µg/mL) .
  • Antiproliferative activity : MTT assays on triple-negative breast cancer cells (MDA-MB-231) show IC₅₀ values of 10–15 µM, with apoptosis confirmed via Annexin V staining .

Advanced
Mechanistic studies involve molecular docking (e.g., targeting mycobacterial enoyl-ACP reductase or human topoisomerase II) and transcriptomic profiling (RNA-seq) to identify pathways like oxidative stress response. In vivo efficacy is tested in murine models using oral doses (10–50 mg/kg/day) with pharmacokinetic monitoring .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

Q. Basic

  • Electron-withdrawing substituents (e.g., Cl, NO₂) at the benzimidazole C8 position enhance antitubercular activity by 2–3-fold.
  • Methyl groups at C2 improve metabolic stability by reducing CYP3A4-mediated oxidation .

Advanced
QSAR models (e.g., CoMFA, Random Forest) identify critical descriptors like polar surface area (PSA < 90 Ų) and logP (2.5–3.5) for blood-brain barrier penetration. Halogenation at C7 increases binding affinity to GPR39 receptors (ΔG = -9.2 kcal/mol) .

What analytical methods ensure batch-to-batch consistency in academic research?

Q. Basic

  • HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) with UV detection (254 nm) confirms >95% purity.
  • TLC : Silica gel GF₂₅₄ plates (ethyl acetate/hexane, 1:1) with Rf = 0.45 under UV light .

Advanced
Hyphenated techniques like LC-QTOF-MS/MS quantify degradation products (e.g., hydrolyzed lactam). Chiral HPLC (Chiralpak IC column) resolves enantiomers if asymmetric synthesis is employed .

How can metabolic stability and toxicity be evaluated preclinically?

Q. Basic

  • Microsomal stability : Incubate with rat liver microsomes (1 mg/mL) and NADPH for 60 min; analyze remaining compound via LC-MS.
  • Cytotoxicity : HEK293 cell viability assays (CC₅₀ > 50 µM indicates low toxicity) .

Advanced
Reactive metabolite screening (e.g., glutathione trapping + HRMS) identifies quinone-imine intermediates. AMES test (±S9 metabolic activation) assesses mutagenicity risk .

How can contradictory biological data across studies be resolved?

Q. Advanced

  • Meta-analysis : Pool data from multiple assays (e.g., MIC values from BACTEC MGIT vs. Alamar Blue) using weighted Z-scores.
  • Dose-response modeling : Fit data to Hill equations to compare potency slopes (e.g., EC₅₀ variability due to cell line differences) .

What green chemistry approaches are applicable to its synthesis?

Q. Advanced

  • Solvent-free mechanochemistry : Ball-mill grinding of benzimidazole-2-thione and methyl propiolate yields 70% product in 2 hours.
  • Biocatalysis : Lipase-mediated cyclization in deep eutectic solvents (choline chloride/urea) reduces waste .

How are computational tools employed in optimizing its pharmacological profile?

Q. Advanced

  • Molecular dynamics simulations : Predict binding stability to target proteins (RMSD < 2 Å over 100 ns).
  • ADMET prediction : SwissADME estimates bioavailability (70%) and PAINS alerts to exclude pan-assay interference .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

  • Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for >100 mg batches.
  • Process safety : DSC analysis identifies exothermic decomposition above 200°C, requiring controlled heating during scale-up .

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